molecular formula C10H20N2O2 B13169569 5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

Cat. No.: B13169569
M. Wt: 200.28 g/mol
InChI Key: DLJRBZCYZPQYFS-UHFFFAOYSA-N
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Description

5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired piperidine derivative. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl(propan-2-yl)amino group enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c1-7(2)12(3)9-4-8(10(13)14)5-11-6-9/h7-9,11H,4-6H2,1-3H3,(H,13,14)

InChI Key

DLJRBZCYZPQYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CC(CNC1)C(=O)O

Origin of Product

United States

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